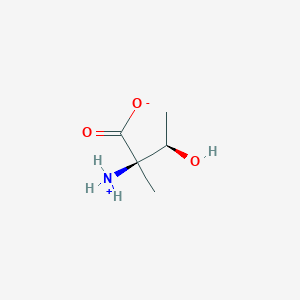
Ethyl 5-aminobenzofuran-2-carboxylate
Overview
Description
Ethyl 5-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of benzofuran, containing an ethyl ester group and an amino group.
Mechanism of Action
Target of Action
Ethyl 5-aminobenzofuran-2-carboxylate, also known as Ethyl 5-Amino-1-benzofuran-2-carboxylate, is a benzofuran derivative . Benzofuran compounds are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
It’s worth noting that benzofuran derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Some predicted properties include a high gastrointestinal absorption and being bbb (blood-brain barrier) permeant . The compound also has a predicted logP value of 2.24, indicating its lipophilicity .
Result of Action
Benzofuran derivatives are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
It is known that benzofuran compounds, to which Ethyl 5-Amino-1-benzofuran-2-carboxylate belongs, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Cellular Effects
It is known that benzofuran compounds can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-aminobenzofuran-2-carboxylate can be synthesized through a multi-step process. One common method involves the reduction of ethyl 5-nitrobenzofuran-2-carboxylate. The nitro compound is treated with hydrogen in the presence of a palladium on carbon catalyst in ethyl acetate at temperatures between 33-38°C. This reaction yields this compound with high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: As mentioned, the reduction of the nitro group to an amino group is a key step in its synthesis.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Various electrophiles can be used depending on the desired substituent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups attached to the benzofuran ring.
Scientific Research Applications
Ethyl 5-aminobenzofuran-2-carboxylate has several applications in scientific research:
Pharmaceutical Research: It is used as a synthetic intermediate in the preparation of indolebutylpiperazines, which are dual 5-HT1A receptor agonists and serotonin reuptake inhibitors.
Radiolabelled Analogs: The compound has been explored as a potential radiolabelled analog for melanoma imaging and targeted radiotherapy.
Biological Studies: Its potential anti-inflammatory and analgesic effects make it a candidate for further studies in these areas.
Comparison with Similar Compounds
Ethyl 5-aminobenzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Ethyl 5-nitrobenzofuran-2-carboxylate: The precursor in its synthesis, which contains a nitro group instead of an amino group.
5-Aminobenzofuran-2-carboxylic Acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Indolebutylpiperazines: Compounds synthesized using this compound as an intermediate, known for their dual action on serotonin receptors.
Properties
IUPAC Name |
ethyl 5-amino-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFLLDHEEWSHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431558 | |
| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174775-48-5 | |
| Record name | 2-Benzofurancarboxylic acid, 5-amino-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174775-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174775485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminobenzofuran-2-carboxylic acid ethylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNA7K2K6RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 5-aminobenzofuran-2-carboxylate in the synthesis of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives?
A1: this compound serves as a crucial starting material in the one-pot synthesis of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives. [] This reaction involves the compound reacting with aromatic aldehydes and 3-oxo-3-phenylpropanenitrile in refluxing ethanol. The structure of this compound, particularly the presence of the amine and ester groups, allows for its participation in the multi-step reaction, ultimately leading to the formation of the desired dihydrofuroquinoline scaffold.
Q2: How is the structure of the synthesized compounds confirmed?
A2: The research utilizes a combination of spectroscopic techniques to confirm the structures of the synthesized 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives. These techniques include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance Spectroscopy (1H NMR and 13C NMR), and High-Resolution Mass Spectrometry (HRMS). [] Each technique provides complementary structural information, ensuring a comprehensive characterization of the newly formed compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B115014.png)










![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)

![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)
